N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the condensation of 2-amino-3-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Formation of benzoxazinone derivatives.
Reduction: Formation of hydroxylated benzoxazine derivatives.
Substitution: Formation of halogenated or aminated benzoxazine derivatives.
Scientific Research Applications
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing fibrinogen receptor antagonists, which have potential therapeutic applications in preventing blood clot formation.
Materials Science: The compound’s unique structural properties make it a candidate for developing advanced materials with specific mechanical and thermal properties.
Biological Studies: It is used in the study of protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets, such as fibrinogen receptors. The compound binds to these receptors, inhibiting their activity and preventing the aggregation of platelets, which is crucial in blood clot formation . The exact molecular pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: This compound is structurally similar and has been studied for its potential as a BET bromodomain inhibitor.
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have various pharmaceutical applications.
Uniqueness
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. Its ability to act as a fibrinogen receptor antagonist sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C16H14N2O3/c1-10-15(19)18-13-9-12(7-8-14(13)21-10)17-16(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)(H,18,19) |
InChI Key |
CRJBGKRSAUTNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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